5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide
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Overview
Description
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide is a compound that belongs to the class of phthalazine derivatives Phthalazine derivatives are known for their diverse biological activities and pharmacological properties
Mechanism of Action
Target of Action
The primary targets of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide are cancer cell lines, namely: hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and prostate cancer (PC3) . The compound interacts with these cells, affecting the expression levels of caspase-8, VEGF, NF-κB P65, and TNF-α .
Mode of Action
The compound interacts with its targets, leading to changes in the expression levels of several proteins. It raises the level of caspase-8, a protein involved in the initiation of apoptosis, or programmed cell death . It also affects the levels of VEGF, a signal protein that stimulates the formation of blood vessels, and NF-κB P65, a protein complex that controls DNA transcription and cell survival . Additionally, it reduces the level of TNF-α, a cell signaling protein involved in systemic inflammation .
Biochemical Pathways
The compound affects several biochemical pathways. By raising the level of caspase-8, it initiates the apoptosis pathway, leading to cell death . By affecting the levels of VEGF and NF-κB P65, it influences the angiogenesis pathway and the NF-κB signaling pathway, respectively . These changes can lead to the inhibition of tumor growth and spread .
Result of Action
The compound has shown promising results in terms of its action on cancer cells. It has demonstrated antiproliferative activity, inhibiting the growth of cancer cells . It has also shown immunomodulatory properties, reducing the level of TNF-α, a protein involved in systemic inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide typically involves the reaction of 4-chlorophthalazine with N,2-dimethylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is scaled up to accommodate larger quantities of reactants and products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted phthalazine derivatives .
Scientific Research Applications
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other phthalazine derivatives with potential biological activities.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain cellular pathways.
Medicine: It is investigated for its potential therapeutic applications, including its use as an antihypertensive and antitumor agent.
Comparison with Similar Compounds
Similar Compounds
Vatalanib: A phthalazine derivative known for its anticancer properties.
Azelastine: An antihistamine with a phthalazine core structure.
Hydralazine: An antihypertensive agent with a phthalazine ring.
Uniqueness
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide is unique due to its specific substitution pattern and the presence of both chlorophthalazine and dimethylbenzenesulfonamide moieties.
Properties
IUPAC Name |
5-(4-chlorophthalazin-1-yl)-N,2-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-10-7-8-11(9-14(10)23(21,22)18-2)15-12-5-3-4-6-13(12)16(17)20-19-15/h3-9,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUKMYOVAYYXLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl)S(=O)(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.